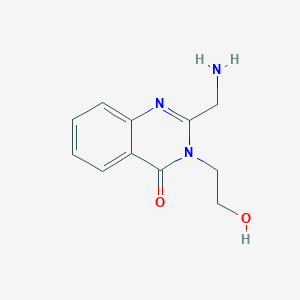
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an aminomethyl group and a hydroxyethyl group attached to a quinazolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with appropriate aminomethyl and hydroxyethyl precursors. One common method involves the use of Rh(III)-catalyzed coupling reactions, which provide a pathway to prepare diverse quinazoline derivatives under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyethyl groups may play a role in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)quinazolin-4(3H)-one: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.
3-(2-Hydroxyethyl)quinazolin-4(3H)-one: Lacks the aminomethyl group, which may influence its binding properties and mechanism of action.
Uniqueness
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one is unique due to the presence of both aminomethyl and hydroxyethyl groups, which can enhance its versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to similar compounds.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O2/c12-7-10-13-9-4-2-1-3-8(9)11(16)14(10)5-6-15/h1-4,15H,5-7,12H2 |
InChI-Schlüssel |
FDHXJOIFDWBXDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



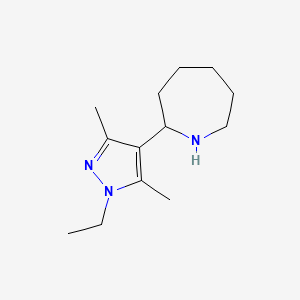
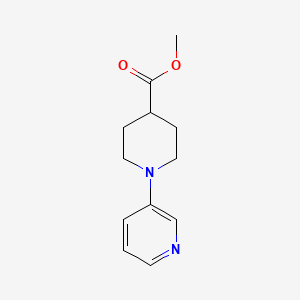


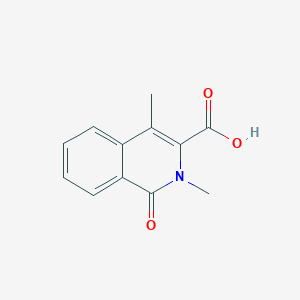

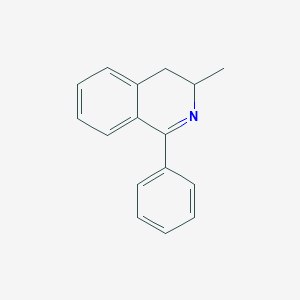
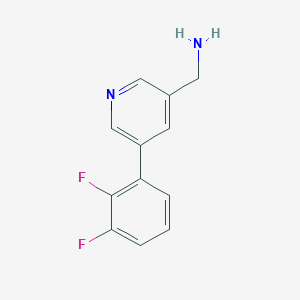
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)




